Product packaging for Beta-Asp-His(Cat. No.:)

Beta-Asp-His

Cat. No.: B1637750
M. Wt: 270.24 g/mol
InChI Key: KABYBYFUSGXITA-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery in Biological Systems

The discovery of L-beta-aspartyl dipeptides is intrinsically linked to the broader investigation of protein degradation and repair mechanisms, as well as the metabolism of specialized biopolymers. Unlike typical peptides synthesized via ribosomal machinery, β-aspartyl linkages can arise from spontaneous isomerization of aspartyl residues within proteins, a form of protein damage. proteopedia.org This non-enzymatic process leads to the formation of an isoaspartyl residue, which, upon proteolytic degradation of the protein, can be released as a β-aspartyl dipeptide. proteopedia.orgpnas.org

The enzymatic machinery for handling these unusual dipeptides has been a key area of discovery. A pivotal finding was the identification of isoaspartyl dipeptidase (IadA), an enzyme that specifically catalyzes the hydrolytic cleavage of L-isoaspartyl dipeptides. nih.govuniprot.org The gene encoding this enzyme, iadA, was identified in Escherichia coli, and its characterization provided crucial insights into a dedicated pathway for metabolizing these molecules. nih.gov The crystal structure of the E. coli isoaspartyl dipeptidase complexed with L-beta-Aspartylhistidine (referred to as beta-Asp-His in the study) has been resolved, providing a detailed view of the enzyme-substrate interaction at the molecular level. rcsb.org

Furthermore, research into the bacterial biopolymer cyanophycin, a storage molecule for carbon and nitrogen, revealed a significant natural source of β-aspartyl dipeptides. pnas.orgosti.gov Cyanophycin is a polypeptide composed of a poly-L-aspartic acid backbone with L-arginine residues attached to the β-carboxyl group of each aspartate. nih.gov Its enzymatic degradation by cyanophycinase releases β-Asp-Arg dipeptides, which are then hydrolyzed by isoaspartyl dipeptidases. pnas.orgosti.gov

The presence of L-beta-aspartyl dipeptides has also been confirmed in mammalian systems. Studies have identified various β-aspartyl dipeptides, including those with glycine, alanine, glutamic acid, serine, aspartic acid, and threonine, in human urine. nih.gov Their presence in patients on intravenous hyperalimentation suggests an endogenous origin. nih.gov More recently, β-aspartyl isopeptides have been detected in fermented food products like fish and soy sauces, indicating their presence in the human diet and their survival through gastrointestinal digestion to enter the bloodstream. sciopen.com

Enzyme/SystemRole in L-beta-Aspartylhistidine and related dipeptide metabolismOrganism/System of Discovery
Isoaspartyl dipeptidase (IadA) Hydrolyzes L-beta-aspartyl dipeptides. nih.govuniprot.orgEscherichia coli nih.gov
Isoaspartyl aminopeptidase (B13392206) (IaaA) Degrades isoaspartyl peptides. pnas.orgplos.orgBacteria pnas.org
Cyanophycinase Degrades cyanophycin into β-Asp-Arg dipeptides. pnas.orgosti.govBacteria pnas.org
Endogenous metabolic pathways Probable source of urinary β-aspartyl dipeptides. nih.govHumans nih.gov

Academic Perspectives on Peptide-Based Biological Function

Peptides, short chains of amino acids, are recognized as fundamental players in a vast array of biological processes. proteopedia.org They function as signaling molecules, hormones, neurotransmitters, and antimicrobial agents, influencing cell-cell communication, regulating enzymatic activities, and participating in immune responses. proteopedia.org The biological activity of a peptide is intrinsically linked to its amino acid sequence and three-dimensional structure.

The inclusion of non-standard amino acids, such as β-amino acids, can significantly modulate a peptide's properties. acs.org Peptides containing β-amino acids often exhibit enhanced stability against degradation by proteases, a characteristic that has garnered considerable interest in medicinal chemistry. acs.org The longer backbone of β-peptides can also induce unique secondary structures, such as various types of helices, which differ from those formed by α-peptides. wikipedia.org

The academic perspective on peptide function has evolved from viewing them merely as protein fragments to recognizing them as a distinct class of bioactive molecules with immense therapeutic and diagnostic potential. proteopedia.org Synthetic peptides are now widely used as research tools, for example, as enzyme substrates or inhibitors to probe signaling pathways. proteopedia.org The ability to synthesize peptides with modified backbones, such as α/β-peptides, opens up avenues for creating molecules that can mimic the function of natural peptides but with improved pharmacological properties. hmdb.ca

Current Research Landscape and Knowledge Gaps Pertaining to L-beta-Aspartylhistidine

The current research landscape for L-beta-Aspartylhistidine specifically is characterized by a significant number of unanswered questions. While its existence and the primary enzyme responsible for its hydrolysis are established, its precise biological roles remain largely enigmatic.

A major knowledge gap is the comprehensive understanding of the metabolic pathways that lead to the formation and degradation of L-beta-Aspartylhistidine and other β-aspartyl dipeptides in various organisms, including humans. asm.org While protein damage and cyanophycin degradation are known sources, other potential biosynthetic or metabolic routes are yet to be fully elucidated. proteopedia.orgpnas.org

The functional significance of L-beta-Aspartylhistidine is another critical area of uncertainty. While some dipeptides are known to have roles in regulating the production of homoserine lactones or interacting with bacterial communities, the specific functions of most, including L-beta-Aspartylhistidine, are unknown. asm.org A recent study highlighted a vast knowledge gap in the secreted small peptidic molecules of the human oral microbiome, a gap that likely includes L-beta-Aspartylhistidine. asm.org Similarly, research on the closely related L-beta-aspartyl-L-aspartic acid is noted to be very limited, suggesting a broader lack of investigation into β-aspartyl dipeptides in general. hmdb.ca

Furthermore, there is a need for more sensitive and specific analytical methods for the detection and quantification of L-beta-Aspartylhistidine in complex biological samples. shimadzu.co.krrestek.com The development of such methods would be instrumental in accurately determining its distribution in tissues and fluids and in exploring its potential as a biomarker for physiological or pathological states.

Identified Knowledge Gaps:

Comprehensive Metabolic Pathways: The full scope of biosynthetic and degradative pathways for L-beta-Aspartylhistidine in various organisms remains unclear.

Specific Biological Functions: The precise physiological roles of L-beta-Aspartylhistidine in cellular processes are largely unknown.

Interaction with Cellular Components: How L-beta-Aspartylhistidine interacts with other molecules, such as receptors or enzymes beyond IadA, is not well understood.

Distribution and Concentration in Tissues: Detailed information on the concentration and distribution of L-beta-Aspartylhistidine in different human and animal tissues is lacking.

Role in Health and Disease: The potential involvement of L-beta-Aspartylhistidine in pathological conditions has not been extensively investigated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O5 B1637750 Beta-Asp-His

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O5/c11-6(9(16)17)2-8(15)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABYBYFUSGXITA-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Biosynthesis and Catabolism of L Beta Aspartylhistidine

Precursor Amino Acid Metabolic Pathways

The availability of L-aspartate and L-histidine is a prerequisite for the synthesis of L-beta-Aspartylhistidine. These precursor amino acids are produced through distinct and highly regulated metabolic pathways.

L-Aspartate is a non-essential amino acid that serves as a crucial node in metabolism, connecting carbohydrate and amino acid pathways. nih.gov Its synthesis is a relatively direct process, primarily involving the transamination of the citric acid cycle intermediate, oxaloacetate.

Biosynthesis: The principal reaction for L-aspartate synthesis is catalyzed by the enzyme aspartate aminotransferase (AAT) , also known as aspartate:2-oxoglutarate aminotransferase. oup.com This enzyme facilitates the reversible transfer of an amino group from a donor, most commonly L-glutamate, to oxaloacetate. oup.com The reaction produces L-aspartate and α-ketoglutarate. oup.com This process links the metabolism of amino acids directly to the citric acid cycle, which provides the carbon skeleton in the form of oxaloacetate. asm.org

Regulation: The regulation of L-aspartate levels is critical as it is a precursor for several other essential amino acids (methionine, threonine, lysine (B10760008), and isoleucine) and for nucleotide biosynthesis. oup.comasm.org

Substrate Availability: The synthesis is largely dependent on the cellular concentrations of oxaloacetate and glutamate (B1630785).

Enzyme Regulation: In plants and microorganisms, the subsequent pathway starting from aspartate is tightly regulated. The first enzyme in this pathway, aspartokinase (AK) , which phosphorylates aspartate, is a key regulatory point. nih.govnih.gov AK is often subject to allosteric feedback inhibition by the downstream products of the pathway, such as lysine and threonine. nih.gov This ensures that the consumption of aspartate is balanced with the cell's metabolic needs. nih.govnih.gov

Table 1: Key Enzymes in L-Aspartate Biosynthesis

EnzymeReaction CatalyzedKey Regulatory Aspects
Aspartate Aminotransferase (AAT)Oxaloacetate + L-Glutamate ⇌ L-Aspartate + α-KetoglutarateActivity is dependent on substrate (oxaloacetate, glutamate) availability. oup.com
Aspartokinase (AK)L-Aspartate + ATP → β-Aspartyl phosphate (B84403) + ADPSubject to allosteric feedback inhibition by pathway end-products like L-lysine and L-threonine. nih.govresearchgate.net

L-Histidine is an essential amino acid with a unique imidazole (B134444) side chain. Its biosynthesis is a complex, multi-step, and energetically expensive pathway found in bacteria, archaea, lower eukaryotes, and plants. nih.govnih.gov

Biosynthesis: The L-histidine biosynthetic pathway is an unbranched series of ten enzymatic reactions. nih.gov It begins with two key substrates: phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). wikipedia.orgbioone.org The pathway is intricately linked with nucleotide metabolism, as PRPP is a central molecule in the synthesis of purines and pyrimidines, and a portion of the ATP molecule is incorporated into the histidine backbone. bioone.orgasm.org A key intermediate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), is also an intermediate in the de novo purine (B94841) biosynthesis pathway, creating a direct link between the two processes. bioone.org

Regulation: The regulation of histidine biosynthesis is a classic model for understanding metabolic control in microorganisms. asm.org

Feedback Inhibition: The primary control point is the first enzyme of the pathway, ATP-phosphoribosyltransferase (HisG) . wikipedia.org This enzyme is allosterically inhibited by the final product, L-histidine. wikipedia.orgasm.org When cellular levels of histidine are high, it binds to the enzyme and halts the pathway, preventing the unnecessary expenditure of ATP and PRPP. wikipedia.org

Transcriptional Control: In bacteria like E. coli and Salmonella typhimurium, the genes encoding the histidine biosynthetic enzymes are organized into a single unit called the his operon. The expression of this operon is controlled by a mechanism known as attenuation, which modulates transcription in response to the availability of charged histidyl-tRNA.

Table 2: Initial and Key Regulatory Step in L-Histidine Biosynthesis

EnzymeStepReaction CatalyzedRegulation
ATP-phosphoribosyltransferase (HisG)1 (Committed Step)ATP + PRPP → Phosphoribosyl-ATP + PPiSubject to allosteric feedback inhibition by L-histidine. wikipedia.orgbioone.org

Enzymology of L-beta-Aspartylhistidine Formation

The formation of L-beta-Aspartylhistidine involves the creation of a peptide bond using the β-carboxyl group of aspartic acid. This is distinct from the typical peptide bonds in proteins, which involve the α-carboxyl group. The formation of such isoaspartyl linkages can occur non-enzymatically in aging proteins through an aspartimide intermediate. nih.govnih.gov However, specific enzymatic synthesis is also possible.

Research has identified β-peptidyl aminopeptidases that can, in reverse, catalyze the formation of β-peptide bonds. ethz.ch Enzymes such as BapA from Sphingosinicella xenopeptidilytica and DmpA from Ochrobactrum anthropi have been shown to catalyze the oligomerization of β-amino acids and the coupling of a β-amino acid to an α-amino acid like histidine. ethz.ch While direct synthesis of L-beta-Aspartylhistidine by a dedicated synthase is not extensively documented, the catalytic machinery for forming such bonds exists. The reaction would proceed by activating the β-carboxyl group of aspartate, followed by a nucleophilic attack from the amino group of histidine to form the dipeptide.

Enzymatic Degradation and Metabolism of L-beta-Aspartylhistidine

The degradation of L-beta-Aspartylhistidine involves the hydrolysis of the β-aspartyl peptide bond, releasing the constituent amino acids.

The β-aspartyl linkage is a type of isoaspartyl bond. The hydrolysis of such bonds is carried out by specialized enzymes. Isoaspartyl dipeptidases are hydrolases that specifically cleave isoaspartyl dipeptides. These enzymes recognize the atypical peptide linkage and catalyze its hydrolysis, releasing the two amino acids.

The presence of an isoaspartyl linkage, where the peptide backbone is extended by one methylene (B1212753) unit, can lead to protein misfolding and inactivation. nih.gov While the protein repair enzyme L-isoaspartyl-O-methyltransferase (PIMT) can initiate the conversion of L-isoaspartyl residues back to L-aspartyl residues via an aspartimide intermediate, isoaspartyl dipeptidases provide a direct catabolic route for small dipeptides containing this linkage. nih.govnih.gov The action of an isoaspartyl dipeptidase on L-beta-Aspartylhistidine would yield L-aspartate and L-histidine.

Once hydrolyzed, the resulting L-aspartate and L-histidine enter their respective catabolic pathways. The metabolic fates of these amino acids are central to cellular energy and nitrogen metabolism.

L-Aspartate Catabolism: L-aspartate can be readily converted back to the citric acid cycle intermediate oxaloacetate via transamination, a reaction catalyzed by aspartate aminotransferase. oup.com This allows its carbon skeleton to be used for gluconeogenesis or to be oxidized in the citric acid cycle for energy production. nih.gov Alternatively, the nitrogen from aspartate can be used in the urea (B33335) cycle for the excretion of excess nitrogen. asm.org L-aspartate can also be converted to β-alanine through the action of L-aspartate-α-decarboxylase. nih.govnih.gov

L-Histidine Catabolism: The catabolism of L-histidine is a pathway that converts it into glutamate. researchgate.net The first and committed step is catalyzed by histidine ammonia-lyase (histidase) , which removes the alpha-amino group to form urocanic acid. wikipedia.org Following a series of further enzymatic steps, the carbon skeleton is ultimately converted to N-formiminoglutamate. The formimino group is then transferred to tetrahydrofolate, yielding glutamate and N5-formimino-tetrahydrofolate. The resulting glutamate can then be deaminated to α-ketoglutarate, another citric acid cycle intermediate, allowing its carbon skeleton to be used for energy. libretexts.org

Table 3: Catabolic Fates of L-beta-Aspartylhistidine Constituents

CataboliteKey Catabolic EnzymePrimary Metabolic End-Product(s)Metabolic Significance
L-AspartateAspartate AminotransferaseOxaloacetateEnters citric acid cycle for energy or gluconeogenesis. oup.com
L-HistidineHistidine Ammonia-LyaseGlutamate (ultimately α-Ketoglutarate)Carbon skeleton enters citric acid cycle; contributes to one-carbon metabolism via tetrahydrofolate. wikipedia.orglibretexts.org

Biological Function and Cellular Mechanisms of L Beta Aspartylhistidine

Role in Neurotransmission and Synaptic Modulation

Histidine-containing dipeptides, as a class, have been implicated in neuromodulation. For instance, carnosine (β-alanyl-L-histidine) and homocarnosine (B1673341) (γ-aminobutyryl-L-histidine) are found in significant concentrations in the brain nih.gov. Studies on these related compounds suggest potential roles in modulating synaptic activity, although the precise mechanisms are still under investigation. Supplementation with HCDs has been shown to improve cognitive functions such as delayed recall, suggesting an influence on synaptic processes underlying memory formation nih.gov. Given that L-beta-Aspartylhistidine is a structural analog of these neuroactive dipeptides, it may exert similar modulatory effects on synaptic transmission. Pathological increases in amyloid-beta peptide levels have been shown to disrupt the normal neuromodulatory actions of related molecules, leading to altered synaptic homeostasis molbiolcell.orgfrontiersin.org.

Involvement in General Cellular Metabolic Processes

The metabolism of L-beta-Aspartylhistidine is likely governed by the enzymes responsible for the synthesis and degradation of other histidine-containing dipeptides. The synthesis is expected to be catalyzed by carnosine synthase (CARNS1), an ATP-dependent enzyme that joins a beta-amino acid with L-histidine google.comresearchgate.netwikipedia.org. While CARNS1 typically utilizes beta-alanine, its substrate specificity for other beta-amino acids like beta-aspartate warrants further investigation.

The degradation of L-beta-Aspartylhistidine is likely carried out by carnosinases, which are dipeptidases that hydrolyze Xaa-His dipeptides nih.gov. There are two main isoforms in humans: CN1, found in serum, and CN2, located intracellularly nih.gov. The rate of hydrolysis by these enzymes can vary depending on the amino acid in the beta-position nih.govresearchgate.net. For instance, carnosine is hydrolyzed more rapidly than anserine (B1665513) nih.govresearchgate.net. The human asparaginase-like protein 1 (hASRGL1) has been identified as an Ntn hydrolase with β-aspartyl peptidase activity, suggesting a potential pathway for the specific cleavage of β-aspartyl peptides nih.gov. The activity of these enzymes determines the bioavailability and, consequently, the biological effects of these dipeptides.

Enzyme FamilySpecific EnzymeAction on L-beta-Aspartylhistidine (Inferred)Reference
LigasesCarnosine Synthase (CARNS1)Synthesis from L-beta-aspartate and L-histidine google.com, researchgate.net, wikipedia.org
HydrolasesCarnosinase 1 (CN1) & 2 (CN2)Hydrolysis into L-beta-aspartate and L-histidine nih.gov, nih.gov, researchgate.net
Hydrolaseshuman Asparaginase-Like Protein 1 (hASRGL1)Potential hydrolysis of the β-aspartyl peptide bond nih.gov

Mechanisms of Potential Neuroprotective Effects

Histidine-containing dipeptides are known to possess antioxidant and anti-inflammatory properties, which are key mechanisms for neuroprotection nih.govnih.govresearchgate.netmdpi.com. These peptides can scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions, thereby mitigating oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases nih.govnih.govresearchgate.netmdpi.com. The antioxidant activity of peptides is often attributed to the presence of specific amino acid residues, with histidine being a significant contributor due to its imidazole (B134444) ring.

The anti-inflammatory effects of related peptides have been demonstrated by their ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 nih.govnih.gov. Given its structure, L-beta-Aspartylhistidine may exhibit similar antioxidant and anti-inflammatory activities, thereby protecting neurons from inflammatory and oxidative damage. The potential for L-beta-Aspartylhistidine to modulate these pathways could offer a therapeutic avenue for neurodegenerative conditions.

Neuroprotective Mechanism (Inferred)DescriptionPotential Effect of L-beta-AspartylhistidineReference
Antioxidant ActivityScavenging of reactive oxygen species and chelation of metal ions.Reduction of oxidative stress in neurons. nih.gov, nih.gov, researchgate.net, mdpi.com
Anti-inflammatory ActivityInhibition of pro-inflammatory cytokine production.Attenuation of neuroinflammation. nih.gov, nih.gov

Interaction with Signal Transduction Pathways

The mTORC1 signaling pathway is a central regulator of cell growth and metabolism, and its activity is modulated by the availability of amino acids nih.govcreative-proteomics.com. Both L-aspartate and L-histidine have been shown to influence mTORC1 activity nih.gov. The sensing of amino acids by the mTORC1 pathway is complex, involving various sensor proteins that detect specific amino acids and relay this information to regulate mTORC1 localization and activation at the lysosome nih.gov.

While the direct sensing of dipeptides by the mTORC1 pathway is not as well understood as that of individual amino acids, it is plausible that L-beta-Aspartylhistidine, or its constituent amino acids following hydrolysis, could modulate mTORC1 signaling. The regulation of mTORC1 by amino acids is crucial for cellular homeostasis, and dysregulation of this pathway is implicated in various diseases.

Histidine phosphorylation is a post-translational modification that plays a role in signal transduction in prokaryotes and, to a more debated extent, in eukaryotes nih.gov. Histidine kinases add a phosphate (B84403) group to a histidine residue in a target protein, and this can initiate a signaling cascade nih.gov. Conversely, histidine phosphatases remove this phosphate group mdpi.comresearchgate.net.

While there is no direct evidence of L-beta-Aspartylhistidine's involvement in histidine phosphorylation, its histidine moiety could potentially interact with histidine kinases or phosphatases nih.govresearchgate.netrutgers.edumdpi.com. Such an interaction could modulate the activity of these enzymes and, consequently, the signaling pathways they regulate. However, this remains a speculative area requiring further investigation to determine if L-beta-Aspartylhistidine has any specific role in this signaling mechanism.

Advanced Analytical Methodologies for L Beta Aspartylhistidine Quantification and Characterization

Chromatographic Techniques for Peptide Separation and Analysis

Chromatography is the cornerstone for the analysis of L-beta-Aspartylhistidine, providing the necessary separation from other biomolecules that could interfere with accurate measurement. The polar nature of this dipeptide, owing to its two carboxyl groups, one primary amine, and the imidazole (B134444) ring of histidine, dictates the choice of chromatographic strategy.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of peptides like L-beta-Aspartylhistidine. However, the inherent polarity of small peptides and their lack of a strong chromophore present challenges for traditional reversed-phase (RP) HPLC with UV detection. imtakt.comsielc.com

Reversed-phase HPLC methods have been developed to separate diastereoisomeric peptides containing structurally altered aspartyl residues. nih.gov For instance, peptides containing L-isoAsp (a β-aspartyl linkage) can be separated from their native L-Asp counterparts. This separation is often achieved on C18 columns using a mobile phase containing an acetonitrile (B52724)/sodium phosphate (B84403) solution and a salt like NaCl, which modulates the interactions between the isomeric peptides and the stationary phase. nih.gov Given that L-beta-Aspartylhistidine is a β-aspartyl peptide, these principles of separation are directly applicable.

For quantitative analysis using UV detection, derivatization is often required to attach a chromophore to the peptide. actascientific.com However, for a dipeptide like L-beta-Aspartylhistidine, direct detection at low UV wavelengths (around 210-220 nm) is possible due to the peptide bond, though sensitivity might be limited in complex biological samples.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which are beneficial for resolving isomeric peptides and analyzing complex samples. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of highly polar compounds like L-beta-Aspartylhistidine. nih.govthermofisher.com In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. thermofisher.com This technique allows for the retention and separation of polar analytes without the need for derivatization. imtakt.comthermofisher.com HILIC has been successfully used to separate peptides with deamidated asparagine residues, which can form isoaspartate (β-aspartate) linkages, from their native forms. researchgate.net This demonstrates the capability of HILIC to resolve the structural differences relevant to L-beta-Aspartylhistidine.

A typical HILIC method for a related peptide might use an amide-based stationary phase with a gradient elution, starting with a high percentage of acetonitrile and gradually increasing the aqueous component containing a buffer like ammonium (B1175870) formate. researchgate.net

Table 1: Comparison of Chromatographic Techniques for L-beta-Aspartylhistidine Analysis

FeatureHPLC (Reversed-Phase)UHPLC-HILIC
Principle Separation based on hydrophobicity.Separation based on hydrophilicity/partitioning. thermofisher.com
Stationary Phase Non-polar (e.g., C18). nih.govPolar (e.g., Amide, Silica). researchgate.net
Mobile Phase High aqueous content, gradient of organic solvent (e.g., acetonitrile).High organic content (e.g., >70% acetonitrile) with an aqueous buffer. thermofisher.com
Suitability for L-beta-Aspartylhistidine Challenging due to high polarity; may require ion-pairing agents or derivatization.Excellent, provides good retention for polar dipeptides without derivatization. nih.govthermofisher.com
Key Advantage Widely available and well-established.High resolution, speed, and direct compatibility with MS for polar analytes. nih.govthermofisher.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and sensitive quantification of peptides like L-beta-Aspartylhistidine in biological samples. semanticscholar.org Mass spectrometry offers high selectivity and sensitivity, overcoming the limitations of UV or fluorescence detectors and often eliminating the need for derivatization. imtakt.com

In an LC-MS/MS workflow, the peptide is first separated chromatographically (often by HILIC or RP-HPLC) and then ionized, typically using electrospray ionization (ESI). The ionized molecule (parent ion) is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification even at very low concentrations.

Methods for quantifying amino acids and small peptides in plasma using HILIC-MS/MS have been developed, demonstrating linearity over a wide concentration range and achieving low limits of quantification. mdpi.com While a specific method for L-beta-Aspartylhistidine is not prominently published, the parameters can be inferred from general peptide analysis. The parent ion would correspond to the protonated molecule [M+H]+, and specific fragment ions would be selected for monitoring. For L-beta-Aspartylhistidine (C10H14N4O5), the expected fragmentation would involve the cleavage of the peptide bond and losses from the amino acid side chains.

Derivatization Chemistries for Enhanced Detection

When mass spectrometry is not available, or when using HPLC with UV or fluorescence detection, derivatization is a common strategy to enhance detection sensitivity and selectivity. actascientific.com This involves chemically modifying the peptide to attach a molecule with strong UV absorbance or fluorescence properties.

The primary amine group of the N-terminal aspartate residue in L-beta-Aspartylhistidine is the main target for derivatization. Common reagents for pre-column derivatization of amino acids and peptides include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a rapid and sensitive method, though the derivatives can be unstable. chromatographyonline.comjascoinc.com

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. actascientific.comjascoinc.com

Phenylisothiocyanate (PITC): Reacts with primary amines to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. actascientific.com

N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2): A chiral reagent used for separating D- and L-amino acid enantiomers, but the principle of derivatizing an amine for UV detection at 340 nm is applicable. nih.gov

The choice of reagent depends on the specific requirements of the analysis, such as required sensitivity and the available detection equipment. After derivatization, the modified L-beta-Aspartylhistidine would be separated using reversed-phase HPLC, as the attached non-polar group increases its retention on a C18 column. jascoinc.com

Table 2: Common Derivatization Reagents for Peptide Analysis

ReagentTarget Functional GroupDetection MethodKey Characteristics
o-Phthalaldehyde (OPA)Primary AminesFluorescence chromatographyonline.comHigh sensitivity, rapid reaction, but derivatives can be unstable. chromatographyonline.comjascoinc.com
9-Fluorenylmethyl Chloroformate (FMOC)Primary & Secondary AminesFluorescence jascoinc.comForms stable derivatives. jascoinc.com
Phenylisothiocyanate (PITC)Primary AminesUV Absorbance actascientific.comStable derivatives, suitable for UV detection.
FDNP-Val-NH2Primary & Secondary AminesUV Absorbance (340 nm) nih.govChiral reagent, forms stable derivatives. nih.gov

Sample Preparation and Matrix Effects in Biological Specimen Analysis

Analyzing L-beta-Aspartylhistidine in biological specimens such as plasma, serum, or tissue homogenates requires a robust sample preparation protocol to remove interfering substances, primarily proteins and lipids. nih.govspringernature.com The presence of these matrix components can suppress the analyte signal in mass spectrometry (matrix effect) or co-elute with the analyte in chromatography, leading to inaccurate quantification. mdpi.com

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample. nih.gov This denatures and precipitates the larger proteins, which are then removed by centrifugation. The supernatant, containing smaller molecules like L-beta-Aspartylhistidine, is then collected for analysis. While fast and easy, this method can result in a less clean sample compared to other techniques. youtube.com

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a solid sorbent to selectively retain the analyte or the interferences. For a polar peptide like L-beta-Aspartylhistidine, a mixed-mode cation exchange SPE could be effective. The peptide would be retained on the sorbent, which is then washed to remove neutral and acidic interferences, followed by elution of the peptide with a suitable solvent. youtube.com This technique is highly effective at minimizing matrix effects and can also be used to concentrate the sample. springernature.com

Ultrafiltration: This technique uses a semi-permeable membrane to separate molecules based on size. By using a filter with an appropriate molecular weight cutoff (e.g., 3 kDa or 10 kDa), proteins can be retained while smaller peptides like L-beta-Aspartylhistidine pass through into the filtrate for analysis. sigmaaldrich.com

The choice of sample preparation method is critical for developing a reliable and accurate bioanalytical assay. For LC-MS/MS analysis, minimizing matrix effects is paramount, often making SPE the preferred method for achieving the lowest limits of quantification. mdpi.com

Neurobiological and Clinical Significance of L Beta Aspartylhistidine

Presence and Distribution in Neural Tissues

There is currently no available data detailing the presence or specific distribution of L-beta-Aspartylhistidine within neural tissues.

Implications in Neurodevelopmental Processes

The scientific literature does not currently contain information regarding any role or implication of L-beta-Aspartylhistidine in neurodevelopmental processes.

Associations with Neurological and Neurodegenerative States

There are no documented associations between L-beta-Aspartylhistidine and any neurological or neurodegenerative states in the existing scientific research.

Potential Role in Modulating Brain Homeostasis

The potential role of L-beta-Aspartylhistidine in the modulation of brain homeostasis has not been investigated or reported in the current body of scientific work.

Pharmacological and Therapeutic Research Perspectives for L Beta Aspartylhistidine

Preclinical Studies on Biological Activity

Detailed preclinical studies specifically investigating the biological activity of L-beta-Aspartylhistidine are not extensively documented in publicly available literature. Research on dipeptides often begins by understanding the roles of their constituent amino acids and then exploring the novel properties of the combined molecule. L-beta-Aspartylhistidine is composed of L-aspartic acid and L-histidine. L-aspartic acid is a proteinogenic amino acid that also functions as a metabolite in the urea (B33335) cycle and participates in gluconeogenesis. wikipedia.org L-histidine is a precursor to histamine (B1213489) and other important biological molecules.

The investigation of a novel dipeptide like L-beta-Aspartylhistidine would typically involve a series of preclinical in vitro and in vivo assays to identify and characterize its biological effects. These studies are designed to determine the compound's mechanism of action, potency, and potential therapeutic applications.

An illustrative framework for the types of preclinical studies that would be undertaken to assess the biological activity of a novel dipeptide is presented below.

Study PhaseAssay TypeObjectiveExample Model SystemPotential Outcome Metric
Target IdentificationReceptor Binding AssaysTo identify specific cellular receptors or enzymes that the dipeptide interacts with.Isolated cell membranes expressing specific receptorsBinding affinity (Kd)
In Vitro Functional AnalysisCell-Based Functional AssaysTo determine the functional consequence of the dipeptide binding to its target (e.g., agonist or antagonist activity).Engineered cell lines (e.g., HEK293, CHO)EC50 / IC50 values
Cellular Activity ProfilingEnzyme Inhibition AssaysTo assess the ability of the dipeptide to inhibit key enzymes involved in disease pathways.Purified enzymes (e.g., proteases, kinases)Ki (inhibition constant)
In Vivo Proof of ConceptAnimal Models of DiseaseTo evaluate the dipeptide's therapeutic effect in a living organism.Rodent models of metabolic or inflammatory diseasesImprovement in disease-specific biomarkers

Considerations for Peptide-Based Therapeutics

The development of peptides into viable drugs presents a distinct set of challenges compared to traditional small molecules. frontiersin.orgyoutube.com While dipeptides may have advantages in terms of synthesis and potential for oral availability, they are still subject to several pharmacokinetic hurdles that must be addressed during development. nih.gov

A primary challenge is their susceptibility to proteolytic degradation by peptidases and proteases that are ubiquitous throughout the body. nih.gov This enzymatic breakdown can result in a very short plasma half-life, limiting the compound's therapeutic window and efficacy. nih.gov Furthermore, the hydrophilic nature of many peptides complicates their ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets. youtube.com Consequently, many peptide drugs exhibit low oral bioavailability. prisysbiotech.comnews-medical.net Rapid clearance by the kidneys is another significant factor, as small peptides are often freely filtered and metabolized in the renal tubules. nih.govcreative-bioarray.com

To overcome these limitations, various strategies have been developed. Chemical modifications, such as substituting natural L-amino acids with D-amino acids or altering the peptide backbone, can enhance stability against enzymatic degradation. news-medical.net Peptide cyclization is another well-established method to hamper degradation by masking the C- and N-terminals. nih.gov Advanced formulation and drug delivery technologies, including the use of nanocarriers or absorption enhancers, are also being explored to improve bioavailability and target-specific delivery. prisysbiotech.com

ChallengeDescriptionMitigation Strategy
Proteolytic InstabilityRapid degradation by enzymes (proteases, peptidases) in plasma and tissues, leading to a short half-life. nih.govChemical modifications (e.g., D-amino acid substitution), cyclization, conjugation with polymers (e.g., PEGylation). news-medical.netnih.gov
Low PermeabilityDifficulty crossing cell membranes and biological barriers (e.g., intestinal wall, blood-brain barrier) due to hydrophilicity. youtube.comUse of penetration enhancers, lipidization (conjugating to fatty acids), development of prodrugs. prisysbiotech.com
Rapid Renal ClearanceSmall peptides are efficiently filtered by the glomerulus and subsequently metabolized or excreted, leading to rapid elimination. creative-bioarray.comIncreasing molecular size via conjugation to larger molecules like albumin or antibody fragments. nih.gov
Poor Oral BioavailabilityA combination of enzymatic degradation in the digestive tract and low intestinal absorption. prisysbiotech.comnews-medical.netDevelopment of oral formulations with enzyme inhibitors or absorption enhancers; use of nanocarriers. prisysbiotech.comnews-medical.net

Future Directions in Drug Discovery and Development

The landscape of peptide drug discovery is continuously evolving, driven by technological advancements that promise to accelerate the development of compounds like L-beta-Aspartylhistidine. rsc.org The growing peptide therapeutics market, projected to expand significantly, underscores the increasing interest and investment in this area. nih.govmanufacturingchemist.com

A key future direction is the expanded use of computational tools, artificial intelligence (AI), and machine learning in the early stages of discovery. news-medical.net These technologies can predict the biological activity of novel peptide sequences, model their interaction with protein targets, and forecast their pharmacokinetic properties, thereby reducing the time and cost associated with traditional screening methods. news-medical.netamsbiopharma.com

Advances in peptide synthesis and manufacturing are also critical. manufacturingchemist.com High-throughput synthesis methods enable the rapid creation of large libraries of peptide analogues for screening, facilitating the optimization of lead compounds. manufacturingchemist.com Furthermore, the development of greener, more sustainable synthesis processes is becoming a priority. nih.gov

Finally, innovation in drug delivery remains a cornerstone of future peptide therapeutic development. The creation of novel formulations that enable oral administration is a major goal, as this route is preferred for patient adherence. news-medical.net Targeted delivery systems, such as peptide-drug conjugates that combine the specificity of a peptide with the therapeutic power of a small molecule, hold the potential to increase efficacy while minimizing off-target effects. creative-bioarray.com These advancements could unlock the therapeutic potential of dipeptides and other peptide-based drugs for a wide range of diseases, including metabolic disorders, cancer, and infections. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for L-beta-Aspartylhistidine, and how can researchers optimize yield while minimizing side products like aspartimide?

  • Methodological Answer: A validated approach involves using Cbz-protected asparagine and dimethyl aspartate as starting materials. Key steps include suppressing aspartimide formation via electrostatic stabilization during deprotection . To optimize yield, monitor reaction intermediates using HPLC and adjust pH to stabilize the peptide bond. Characterization via 1^1H/13^{13}C NMR and mass spectrometry ensures product integrity .

Q. How should researchers characterize the purity and structural identity of L-beta-Aspartylhistidine to meet publication standards?

  • Methodological Answer: Combine orthogonal analytical techniques:

  • HPLC with UV detection for purity assessment (≥95% purity threshold).
  • NMR spectroscopy (e.g., 1^1H, 13^{13}C, COSY) to confirm stereochemistry and backbone connectivity.
  • Elemental analysis to validate empirical composition.
  • For novel derivatives, include X-ray crystallography or circular dichroism to resolve chiral centers .

Q. What experimental controls are critical when assessing L-beta-Aspartylhistidine’s stability under physiological conditions?

  • Methodological Answer: Design stability studies with:

  • Temperature/pH gradients (e.g., 4°C–37°C, pH 2–7.4) to simulate biological environments.
  • Protease-rich buffers (e.g., trypsin) to evaluate enzymatic degradation.
  • LC-MS/MS for quantifying degradation products. Include positive controls (e.g., free histidine) and negative controls (e.g., inert buffers) to isolate degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for L-beta-Aspartylhistidine across different cell lines or animal models?

  • Methodological Answer: Conduct cross-validation studies:

  • Dose-response curves to identify non-linear effects.
  • Cell-type-specific assays (e.g., primary vs. immortalized cells) to assess microenvironmental influences.
  • Transcriptomic profiling (RNA-seq) to map pathway activation variability.
  • Use meta-analysis tools to reconcile discrepancies in existing literature, prioritizing studies with rigorous controls (e.g., sham-operated animals, isogenic cell lines) .

Q. What computational strategies are effective for predicting L-beta-Aspartylhistidine’s interaction with histidine decarboxylase or other target enzymes?

  • Methodological Answer: Employ a hybrid approach:

  • Molecular docking (AutoDock Vina, Schrödinger) to screen binding poses.
  • Molecular dynamics simulations (GROMACS) to assess binding stability over 100+ ns.
  • QM/MM calculations to model catalytic mechanisms. Validate predictions with mutagenesis studies (e.g., alanine scanning) and kinetic assays (e.g., KmK_m, VmaxV_{max}) .

Q. How should in vivo studies be designed to evaluate L-beta-Aspartylhistidine’s pharmacokinetics and tissue distribution while minimizing ethical concerns?

  • Methodological Answer: Follow a tiered design:

  • Phase 1 : Radiolabeled tracer studies (e.g., 14^{14}C-labeled compound) in rodents to quantify bioavailability and half-life.
  • Phase 2 : Tissue-specific microdialysis or MALDI imaging for spatial distribution analysis.
  • Phase 3 : Use non-invasive imaging (PET/MRI) in larger models (e.g., primates) if warranted. Adhere to ARRIVE guidelines for ethical rigor, including power analysis to minimize animal cohorts .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of L-beta-Aspartylhistidine in high-throughput screening assays?

  • Methodological Answer: Apply:

  • Hierarchical Bayesian modeling to account for plate-to-plate variability.
  • Bootstrap resampling to estimate confidence intervals for EC50_{50}/IC50_{50} values.
  • False discovery rate (FDR) correction (Benjamini-Hochberg) for multi-parametric datasets. Use open-source tools (e.g., R/Bioconductor) for transparency .

Q. How can researchers ensure reproducibility when scaling up L-beta-Aspartylhistidine synthesis from milligram to gram quantities?

  • Methodological Answer: Implement quality-by-design (QbD) principles:

  • Design of experiments (DoE) to identify critical process parameters (e.g., temperature, solvent ratios).
  • In-line PAT tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring.
  • Batch-record standardization with detailed reaction logs (e.g., stir rate, cooling gradients). Publish full synthetic protocols in supplementary materials, including raw spectral data .

Tables

Key Analytical Techniques Application References
HPLC-UV/FLDPurity assessment
NMR (1^1H/13^{13}C)Structural confirmation
LC-MS/MSDegradation profiling
MALDI ImagingTissue distribution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beta-Asp-His
Reactant of Route 2
Reactant of Route 2
Beta-Asp-His

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.